(3-Ethyl-1-adamantyl)acetic acid
Description
Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Research
The discovery of adamantane in petroleum in 1933 opened a new chapter in the chemistry of polyhedral organic compounds. wikipedia.org Today, adamantane and its derivatives are recognized as highly significant synthetic intermediates. researchgate.net Their utility spans medicinal chemistry, drug discovery, polymer science, and the development of high-performance materials like thermally stable lubricants. wikipedia.orgresearchgate.net
The adamantane moiety's unique combination of properties—a rigid and bulky three-dimensional structure, high lipophilicity, and exceptional chemical and thermal stability—makes it a valuable pharmacophore in drug design. researchgate.netfiveable.mepensoft.net Incorporating an adamantyl group can enhance a molecule's bioavailability, modulate its interaction with biological targets, and improve its metabolic stability. fiveable.mepublish.csiro.au Consequently, numerous adamantane-based drugs have reached clinical use for treating a wide range of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative diseases (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin). wikipedia.orgpublish.csiro.aumdpi.com In materials science, the stability of the adamantane cage is exploited in the production of robust polymers and lubricants. wikipedia.orgfiveable.me
| Compound Name | Primary Application | Reference |
|---|---|---|
| Amantadine | Antiviral (Influenza A), Antiparkinsonian | wikipedia.orgontosight.ai |
| Rimantadine | Antiviral (Influenza A) | researchgate.netmdpi.com |
| Memantine | Treatment of Alzheimer's disease | researchgate.net |
| Saxagliptin | Antidiabetic (Type 2 Diabetes) | mdpi.com |
| Vildagliptin | Antidiabetic (Type 2 Diabetes) | researchgate.net |
| Adapalene | Treatment of Acne | mdpi.com |
Structural Characteristics and Chemical Stability of Adamantane Frameworks
Adamantane (C₁₀H₁₆) is a tricyclic alkane whose name derives from the Greek adamantinos, meaning "related to steel or diamond," which alludes to its structural relationship with the diamond crystal lattice. wikipedia.org The molecule can be described as the fusion of three cyclohexane (B81311) rings in chair conformations, resulting in a highly symmetrical (Td symmetry), rigid, and virtually strain-free cage-like structure. wikipedia.org This unique architecture makes adamantane the most stable isomer of C₁₀H₁₆. wikipedia.org
The exceptional thermal and chemical stability of the adamantane scaffold is one of its most defining features. fiveable.me It is resistant to degradation under many conditions, a property that contributes to its utility in robust materials and its metabolic stability in pharmaceutical applications. fiveable.mepensoft.net The carbon-carbon bond lengths are nearly identical to those in diamond, measuring 1.54 Å. wikipedia.org The molecule has two types of carbon positions: four equivalent bridgehead (tertiary) carbons (C1) and six equivalent methylene (B1212753) (secondary) carbons (C2). wikipedia.org This structural rigidity and defined substitution pattern are key to its role as a scaffold, allowing for the precise three-dimensional positioning of functional groups to interact with biological targets. publish.csiro.au
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ | wikipedia.org |
| Systematic Name | Tricyclo[3.3.1.13,7]decane | wikipedia.org |
| Molecular Geometry | Cage-like, fusion of three cyclohexane rings | wikipedia.orgfiveable.me |
| Symmetry | Td point group | wikipedia.org |
| Stability | High thermal and chemical stability; virtually strain-free | wikipedia.orgfiveable.me |
| Melting Point | 270 °C (sublimes) | wikipedia.org |
Overview of Adamantane Carboxylic Acid Derivatives in Chemical Literature
Adamantane carboxylic acid and its derivatives are an important subclass of adamantanes, frequently serving as key intermediates in organic synthesis. science.org.geresearchgate.net The synthesis of these compounds often starts from adamantane or its readily available derivatives. For example, 3-aminoadamantane-1-carboxylic acid can be synthesized from adamantane-1-carboxylic acid via a Ritter reaction, which involves the generation of a carbocation at the 3-position followed by nucleophilic attack by acetonitrile (B52724). science.org.ge Other synthetic transformations, such as the ionic bromination of homoadamantanecarboxylic acids, have been studied to produce functionalized derivatives. tandfonline.com
These carboxylic acid derivatives are valuable building blocks for more complex molecules. For instance, they have been used to synthesize adamantane-containing Schiff bases, esters, amides, and thioesters. researchgate.net Research has also focused on creating derivatives of acylaminoadamantane carboxylic acids and exploring their subsequent chemical transformations. science.org.ge The synthesis of adamantane derivatives containing heterocyclic moieties, such as triazoles, often utilizes adamantane carboxylic acid precursors. researchgate.net The carboxylic acid functional group provides a versatile handle for further chemical modification, making these compounds central to the development of new materials and potential therapeutic agents.
Scope and Research Focus on (3-Ethyl-1-adamantyl)acetic acid and Related Substituted Adamantyl Structures
This compound is a specific derivative that belongs to the family of substituted adamantyl acetic acids. While extensive, peer-reviewed research focusing solely on this exact molecule is not prominent in the literature, its structure and chemical identity are well-defined. It is available commercially as a research chemical, indicating its use as a building block in synthetic chemistry. pharmaffiliates.comsigmaaldrich.com Its properties suggest it is a tool for researchers engaged in discovery, likely in the fields of medicinal chemistry or materials science. pharmaffiliates.com
The significance of this compound can be inferred from research on closely related structures. Substituted adamantyl acetic acids are important precursors for various functional molecules. For example, research has shown that adamantyl acetic acids can be converted into the corresponding adamantyl-isocyanates via the Curtius reaction. researchgate.net These isocyanates are, in turn, used to synthesize 1,3-disubstituted ureas, a class of compounds investigated as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is a target for treating cardiovascular and kidney diseases. researchgate.netmdpi.com
Furthermore, the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate for the antidiabetic drug Saxagliptin, underscores the pharmaceutical importance of adamantyl acetic acid scaffolds. who.int The synthetic routes to these valuable compounds often begin with simpler adamantane precursors, highlighting the role of molecules like this compound as potential starting materials or structural analogs in the development of new therapeutic agents. The ethyl group at the 3-position provides a specific lipophilic substitution pattern that can be used to probe structure-activity relationships in drug design programs.
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 101821-81-2 | pharmaffiliates.comaablocks.com |
| Molecular Formula | C₁₄H₂₂O₂ | aablocks.comuni.lu |
| Molecular Weight | 222.33 g/mol | pharmaffiliates.com |
| Synonym | 3-Ethyl-tricyclo[3.3.1.1(3,7)]decane-1-acetic acid | biosynth.com |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Adamantane |
| Amantadine |
| Rimantadine |
| Memantine |
| Saxagliptin |
| Vildagliptin |
| Adapalene |
| Adamantane-1-carboxylic acid |
| 3-aminoadamantane-1-carboxylic acid |
| 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethyl-1-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(15)16/h10-11H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQRQHRHPXENRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101821-81-2 | |
| Record name | (3-ETHYL-1-ADAMANTYL)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Ethyl 1 Adamantyl Acetic Acid and Analogues
Established Methodologies for Adamantane (B196018) Acetic Acid Synthesis
Several general methods have been established for the synthesis of adamantane acetic acids. These approaches often begin with the adamantane core and introduce the acetic acid moiety or a precursor through various chemical transformations.
Direct carboxylation of adamantane is a widely used method to produce 1-adamantanecarboxylic acid. The Koch-Haaf reaction is a prominent example, typically involving the reaction of adamantane or its derivatives with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org The reaction proceeds through the formation of the stable 1-adamantyl cation at the bridgehead position, which then reacts with carbon monoxide generated in situ from formic acid.
The general applicability of this method is highlighted by its use in converting various saturated hydrocarbons with a tertiary hydrogen into their corresponding carboxylic acids. orgsyn.org For the synthesis of adamantane polycarboxylic acids, the Koch-Haaf reaction can be applied to adamantylacetic acids to introduce an additional carboxyl group. pleiades.onlineresearchgate.net
A one-pot synthesis method has been described for producing 3-ethyladamantane-1-carboxylic acid, a direct precursor to the target molecule. This reaction involves the concurrent ethylation and carboxylation of adamantane in the presence of an ethylating agent, formic acid, and sulfuric acid.
Table 1: Representative Carboxylation Reactions for Adamantane Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄, CCl₄ | 1-Adamantanecarboxylic acid | 67-72% | orgsyn.org |
| Adamantane | Ethylating agent, formic acid, H₂SO₄ | 3-Ethyladamantane-1-carboxylic acid | - | |
| 1-Adamantylacetic acids | Formic acid, H₂SO₄ | 3-Carboxymethyl-1-adamantanecarboxylic acids | - | pleiades.online |
Direct C-H bond functionalization represents a powerful and atom-economical strategy for synthesizing adamantane derivatives. These methods avoid the need for pre-functionalized starting materials. nih.gov Research has demonstrated that the strong tertiary C-H bonds at the bridgehead positions of adamantane can be selectively functionalized. nih.gov
Photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as effective methods for the direct C-H alkylation of adamantanes. nih.gov These reactions show excellent chemoselectivity for the tertiary C-H bonds. Giese-type reactions, involving the addition of an adamantyl radical to an alkene acceptor, are also frequently used for adamantane alkylation. nih.gov
While highly effective for introducing various functional groups, the direct conversion of a C-H bond to a carboxymethyl group in a single step is less common. These C-H activation methods are often employed to install other functionalities that can then be further elaborated into the desired acetic acid side chain.
Adamantanone, which is accessible from adamantane through oxidation, serves as a versatile precursor for 2-substituted adamantane derivatives. thieme-connect.com While the target molecule is a 1,3-disubstituted adamantane, the chemistry of adamantanone is relevant to the broader field of adamantane acetic acid synthesis. For instance, adamantane-2-carboxylic acid and (2-adamantyl)acetic acid can be conveniently synthesized from adamantanone.
The Schmidt reaction of adamantan-2-one has been studied under various conditions, leading to ring-expanded lactams or substituted adamantanones, demonstrating the potential for diverse functionalization at the C4 position. The synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate for certain pharmaceuticals, can start from 1-adamantanecarboxylic acid, which is oxidized to 3-hydroxy-1-adamantanecarboxylic acid and then converted to 1-acetyl-3-hydroxyadamantane before final oxidation. who.intgoogle.com This multi-step sequence highlights the utility of ketone-containing intermediates in the synthesis of functionalized adamantane acetic acid derivatives.
Targeted Synthesis of 3-Substituted Adamantyl Acetic Acids
The synthesis of asymmetrically substituted adamantanes like (3-Ethyl-1-adamantyl)acetic acid requires precise control over the regioselectivity of the functionalization steps.
The inherent reactivity of the adamantane cage provides a basis for regioselective functionalization. The bridgehead (tertiary) positions are significantly more reactive towards electrophilic substitution and radical abstraction than the bridge (secondary) positions. This is due to the greater stability of the tertiary carbocation and radical intermediates.
Many synthetic strategies, including the Koch-Haaf carboxylation and Friedel-Crafts alkylation, exploit this inherent reactivity to selectively introduce functional groups at the bridgehead positions. orgsyn.orgthieme-connect.com For the synthesis of 1,3-disubstituted adamantanes, the first substituent, if it is an electron-withdrawing group, will deactivate the remaining bridgehead positions towards further electrophilic attack. However, under forcing conditions or through alternative mechanisms, disubstitution can be achieved.
The introduction of an ethyl group at a bridgehead position of adamantane can be accomplished through several methods. Friedel-Crafts alkylation of adamantane with an ethylating agent is a common approach. Additionally, free-radical alkylation using ethylene (B1197577) has been shown to produce ethyladamantane in high yields, particularly at low ethylene pressures. acs.org Radiation-chemical alkylation of adamantane with ethylene has also been reported to yield 1-ethyladamantane (B50638). iaea.org
As previously mentioned, a one-pot reaction allows for the simultaneous introduction of both the ethyl and the carboxyl groups to form 3-ethyladamantane-1-carboxylic acid. This approach is particularly efficient as it combines two key synthetic steps.
A plausible synthetic route to the target compound, this compound, would proceed in two main stages:
Synthesis of 3-Ethyladamantane-1-carboxylic acid: This can be achieved via the one-pot ethylation and carboxylation of adamantane.
Homologation to this compound: The resulting carboxylic acid can be converted to its one-carbon homologue, the corresponding acetic acid, using the Arndt-Eistert reaction. organic-chemistry.orgnrochemistry.comwikipedia.orgscribd.com
The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement, typically promoted by a metal catalyst like silver oxide, to form a ketene (B1206846). This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. organic-chemistry.orgwikipedia.org
Table 2: Proposed Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Adamantane | Ethylating agent, Formic acid, H₂SO₄ | 3-Ethyladamantane-1-carboxylic acid | One-pot ethylation and carboxylation | |
| 2 | 3-Ethyladamantane-1-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | This compound | Arndt-Eistert Homologation | organic-chemistry.orgwikipedia.org |
Formation of the Acetic Acid Side Chain in Substituted Adamantanes
The introduction of an acetic acid moiety to a pre-functionalized adamantane core, or the functionalization of an existing adamantyl acetic acid, is a critical step in the synthesis of compounds like this compound. Various synthetic routes have been developed to achieve this transformation, often leveraging the unique reactivity of the adamantane cage.
One common strategy begins with a substituted adamantane and builds the acetic acid side chain. For instance, the Koch-Haaf reaction can be employed on substituted 1-adamantyl derivatives to introduce a carboxylic acid group, which can then be extended to an acetic acid chain through subsequent reactions like the Arndt-Eistert synthesis. Substituted 3-carboxymethyl-1-adamantanecarboxylic acids have been successfully synthesized using the Koch-Haaf reaction starting from the corresponding 1-adamantylacetic acids. researchgate.net
Alternatively, a more direct approach involves starting with a commercially available precursor like 1-adamantylacetic acid and introducing the desired substituent at the 3-position. The synthesis of (3-halogen-1-adamantyl)acetic acids, for example, starts from 1-adamantylacetic acid. nih.gov Halogenation at the tertiary bridgehead positions of the adamantane core is a well-established procedure. These halogenated intermediates serve as versatile synthons for further modifications. For example, the bromo-functionalized derivative can be used in cross-coupling reactions to introduce a variety of substituents, including alkyl groups like the ethyl group. nih.gov
Another key intermediate class involves hydroxy-substituted adamantyl acetic acids. The synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate for other complex molecules, starts from 1-adamantanecarboxylic acid which is first oxidized to 3-hydroxy-1-adamantanecarboxylic acid. who.int This demonstrates the feasibility of functionalizing the adamantane core prior to the elaboration of the side chain. Similarly, the synthesis of syn- and anti-1-hydroxy-4-(carbethoxymethyl)adamantane isomers highlights the preparation of esterified precursors of the acetic acid side chain on a hydroxylated adamantane core. srce.hr
Advanced Synthetic Techniques and Reaction Optimization for Adamantyl Acetic Acids
The synthesis of adamantyl acetic acids has benefited significantly from advancements in synthetic chemistry, particularly in the areas of catalysis, stereocontrol, and reaction optimization. These developments have enabled more efficient and selective production of complex adamantane derivatives.
Catalytic Methods in Adamantane Functionalization
Catalytic methods are pivotal for the selective functionalization of the adamantane scaffold, which is composed of strong, unactivated C-H bonds. researchgate.netbgu.ac.il A significant challenge lies in achieving regioselectivity, particularly in differentiating between the secondary (bridge) and tertiary (bridgehead) positions.
Palladium-catalyzed C-H activation has emerged as a powerful tool. cuni.cz By using directing groups, it is possible to guide the catalyst to a specific C-H bond for functionalization, such as arylation. For example, amides derived from adamantane carboxylic acids and 2-picolylamine can direct palladium catalysts to arylate the C-H bond adjacent to the directing group. cuni.cz
Photoredox catalysis in conjunction with hydrogen atom transfer (HAT) represents another cutting-edge approach. This method allows for the direct C-H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C-H bonds. acs.orgchemrxiv.org This strategy shows high functional group tolerance, making it suitable for late-stage functionalization of complex molecules containing the adamantane motif. acs.orgchemrxiv.org
The table below summarizes various catalytic methods used in adamantane functionalization.
| Catalytic System | Reaction Type | Target Position | Reference |
| Palladium(II) Acetate / Silver Acetate | C-H Arylation (Directed) | β-position to directing group | cuni.cz |
| Photoredox / H-Atom Transfer (HAT) | C-H Alkylation | Tertiary (3°) C-H bonds | acs.orgchemrxiv.org |
| Rhodium(II) Complexes | C-H Insertion | Varies with directing group | cuni.cz |
| Organometallic-Zn, Mg Reagents | Negishi Cross-Coupling | Varies with precursor | researchgate.net |
Stereochemical Considerations in Substituted Adamantane Synthesis
When the adamantane core is substituted at two different positions, such as in 1,2- or 1,4-disubstituted derivatives, chirality and stereoisomerism become important considerations. srce.hrmdpi.com The rigid, cage-like structure of adamantane gives rise to distinct stereoisomers, often designated as syn and anti, which can possess different physical, chemical, and biological properties.
The synthesis of 1,4-disubstituted adamantane derivatives, for example, often yields a mixture of syn- and anti-stereoisomers that may require separation. srce.hr The relative orientation of the substituents is determined by the reaction pathway and the stereochemistry of the intermediates.
Stereoselective synthesis aims to control the formation of a specific isomer. For instance, the stereoselective synthesis of adamantane-substituted piperidines has been achieved through transformations involving cyclic bromourethanes and enol esters, where the stereochemistry is carefully controlled at each step. rsc.org Mechanistic studies, such as those on cuni.czcuni.cz sigmatropic rearrangements in the formation of adamantane-2,4-diones, have shown that the stereochemistry of the final product is determined by the transition state geometry of the rearrangement. psu.edu The synthesis of 1,2-disubstituted adamantanes from bicyclic precursors can also be designed to control the stereochemical outcome. mdpi.com
Reaction Condition Optimization for Enhanced Yields and Selectivity of Adamantyl Carboxylic Acids
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired adamantyl carboxylic acid product, while minimizing side reactions and simplifying purification. This process involves systematically varying parameters such as temperature, reaction time, solvent, and reagent stoichiometry.
A notable example is the optimization of the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid from 1-acetyl-3-hydroxyadamantane via oxidation with potassium permanganate (B83412) (KMnO₄). who.int A response surface methodology was employed to model the reaction and find the optimal conditions. The study investigated the effect of the amount of KMnO₄, temperature, and reaction time on the product yield.
The data from this optimization study is presented below:
| Factor | Range Studied | Optimal Value |
| X1: KMnO₄ (equivalents) | 1.90 - 2.30 | 2.1 |
| X2: Temperature (°C) | 20 - 60 | 40 |
| X3: Reaction Time (hours) | 2 - 8 | 5 |
| Yield | - | 86% |
This systematic optimization led to a significant increase in yield to 86%. who.int
Similar optimization efforts have been applied to other syntheses. In the preparation of 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid, the ratio of nitric acid, sulfuric acid, and formic acid was carefully adjusted to achieve a 92% yield. chemicalbook.com The development of efficient protocols for synthesizing adamantane carboxylic acid derivatives as enzyme inhibitors also relies heavily on the optimization of reaction steps to ensure good druggability and stability profiles. bohrium.com
Chemical Reactivity and Derivatization of 3 Ethyl 1 Adamantyl Acetic Acid
Reactions Involving the Carboxyl Group of Adamantyl Acetic Acids
The carboxylic acid moiety is the primary site for many derivatization reactions of (3-Ethyl-1-adamantyl)acetic acid. These transformations are often influenced by the steric bulk of the adjacent adamantyl group, which can necessitate specific reaction conditions to achieve high yields.
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. Due to the steric hindrance imposed by the bulky adamantyl group, direct acid-catalyzed esterification (Fischer esterification) with simple alcohols may require harsh conditions and prolonged reaction times. More efficient methods often involve the activation of the carboxylic acid.
One common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base. science.org.ge Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org These methods proceed under milder conditions and are generally high-yielding. For instance, the synthesis of various adamantane-based esters has been achieved using such coupling strategies. researchgate.net
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Adamantane-1-carboxylic acid | Ethanol | H₂SO₄ (conc.) | - | Reflux | Ethyl adamantane-1-carboxylate | ~98 | chemguide.co.uk |
| Adamantane-1-carboxylic acid | Benzylamine | B(OCH₂CF₃)₃ | MeCN | 80 °C, 5 h | N-Benzyl-1-adamantanecarboxamide | High | acs.org |
| 1-Adamantanol | Acetic anhydride | DMAP, Pyridine | - | - | 1-Adamantyl acetate | High | orgsyn.org |
Amidation: The formation of amides from this compound and various amines is another crucial derivatization. Similar to esterification, direct thermal condensation is generally not feasible. The use of coupling agents is the preferred method for amide bond formation. Reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered carboxylic acids with primary and secondary amines. acs.org
The use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, has also been reported as an effective method for the direct amidation of carboxylic acids, including those with bulky substituents, with a broad range of amines. acs.org These reactions are often carried out in solvents like acetonitrile (B52724) and can be purified using solid-phase workup procedures, avoiding aqueous extractions. acs.org
Reduction Pathways to Adamantyl Alcohols
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (3-Ethyl-1-adamantyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). science.org.ge Given the stability of the adamantane (B196018) cage to these conditions, the reduction is generally clean and high-yielding.
Alternative, milder methods for the reduction of carboxylic acids have also been developed. These include catalytic hydrosilylation using silanes in the presence of metal catalysts. For example, manganese(I) carbonyl complexes have been shown to catalyze the reduction of sterically hindered carboxylic acids, such as adamantane carboxylic acid, to the corresponding alcohols. masterorganicchemistry.com
Decarboxylation Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound is a challenging transformation under simple thermal conditions. Aliphatic carboxylic acids are generally resistant to decarboxylation unless activated by a suitable functional group, such as a β-keto group. rsc.org
However, decarboxylation can be achieved through various chemical methods. One such method is the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced cleavage. acs.org Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under mild, visible-light-induced conditions. acs.org These methods generate an alkyl radical intermediate, which can then be trapped by a variety of reagents. For instance, electrochemical decarboxylation of adamantane acetic acid has been shown to yield the corresponding alkyl methyl ether in good yield. acs.org The mechanism of lead tetraacetate decarboxylation has also been studied, which can proceed through both radical and cationic intermediates.
Transformations Involving the Adamantane Core and its Substituents
Beyond the reactivity of the carboxyl group, the adamantane cage and the ethyl substituent of this compound offer further opportunities for functionalization.
Further C-H Functionalization of the Adamantane Cage
The adamantane framework possesses tertiary (bridgehead) and secondary C-H bonds that can be selectively functionalized. The bridgehead positions are particularly reactive towards electrophilic and radical substitution due to the stability of the resulting carbocation and radical intermediates.
Recent advances in catalysis have enabled the direct C-H functionalization of adamantanes with high selectivity. acs.orgresearchgate.netresearchgate.netresearchgate.net Photoredox and hydrogen atom transfer (HAT) catalysis have been successfully employed for the C-H alkylation of adamantanes, showing excellent chemoselectivity for the strong tertiary C-H bonds. acs.orgresearchgate.netresearchgate.net These methods tolerate a wide range of functional groups, suggesting that the carboxylic acid or ester group in this compound derivatives would be compatible. For instance, various 1-substituted adamantanes undergo alkylation at the 3-position in good yields. acs.orgresearchgate.net
| Substrate | Alkylating Agent | Catalyst System | Product | Yield (%) | Reference |
| Adamantane | Phenyl vinyl sulfone | Ir-2/Q-3 | 3-Alkylated adamantane | 66 | acs.orgresearchgate.net |
| 1-Hydroxyadamantane | Various alkenes | Ir-2/Q-3 | 3-Alkylated products | 64-72 | acs.orgresearchgate.net |
| N-Boc-memantine | Various alkenes | Ir-2/Q-3 | Alkylated product | 70 | acs.orgresearchgate.net |
Reactions at the Ethyl Substituent (e.g., oxidation, halogenation)
The ethyl group attached to the adamantane cage can also be a site for chemical modification, although reactions at this position are less common than those on the adamantane core itself.
Oxidation: The ethyl group can be oxidized under certain conditions. For instance, the anodic oxidation of 1-ethyladamantane (B50638) in trifluoroacetic acid or acetonitrile has been studied. The reaction proceeds via a cation radical, which can then lead to products resulting from proton loss. The oxidation of alkyl chains on the adamantane core can also be achieved using stronger oxidizing agents, potentially leading to the formation of ketones or carboxylic acids, although this might also affect other parts of the molecule. google.comlibretexts.org
Halogenation: Halogenation of the ethyl group can occur, typically via a free-radical mechanism. nih.gov This would likely require conditions that favor radical formation, such as UV irradiation or the use of radical initiators. The selectivity of such a reaction (i.e., halogenation on the ethyl group versus the adamantane cage) would depend on the specific reagents and conditions used. Non-catalytic halogenation of adamantane itself with bromine or iodine monochloride has been shown to proceed with high kinetic order with respect to the halogen.
Rearrangement Reactions of Adamantane Derivatives under Acidic or Radical Conditions
The rigid, diamondoid structure of the adamantane cage is susceptible to rearrangement reactions under both acidic and radical conditions. These transformations often lead to the formation of more stable isomers or novel cage structures.
Under acidic catalysis, typically using Lewis acids like aluminum chloride, adamantane derivatives can undergo a complex series of 1,2-hydride and alkyl shifts. rsc.orgresearchgate.net This process, famously used in the synthesis of adamantane from tetrahydrodicyclopentadiene, allows for the interconversion of adamantane isomers. rsc.orgrsc.org For this compound, acidic conditions could potentially lead to the migration of the ethyl group to a different bridgehead position, resulting in a mixture of isomers. The specific conditions, such as the strength of the acid and the temperature, would influence the product distribution. For instance, ring-contraction reactions of the adamantane framework have been observed in acidic media, leading to noradamantane derivatives. rsc.org A proposed mechanism for such a rearrangement involves the formation of an iminium salt intermediate followed by a nucleophilic 1,2-alkyl shift. rsc.org
Radical-initiated reactions also provide a pathway for the functionalization and rearrangement of the adamantane core. rsc.org The tertiary C-H bonds at the bridgehead positions of the adamantane cage are particularly susceptible to hydrogen atom abstraction. rsc.org Once a radical is formed on the adamantane cage of this compound, it can undergo various transformations. While direct rearrangement of the adamantyl radical itself is less common, radical-mediated functionalization can lead to products that may subsequently rearrange under different conditions. For example, radical carboxylation can introduce a second carboxylic acid group, and the resulting dicarboxylic acid could undergo further reactions. rsc.org
Formation of Complex Adamantyl-Containing Architectures
The adamantyl moiety is a valuable building block for the construction of larger, more complex molecular structures due to its rigidity, thermal stability, and well-defined three-dimensional shape.
Coupling Reactions for Dimeric or Polymeric Adamantyl Structures
The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into larger structures such as dimers and polymers. Standard coupling reactions can be employed to link two adamantyl units together. For instance, the formation of an amide bond by reacting the carboxylic acid with an amino-functionalized adamantane derivative is a common strategy. nih.gov
The synthesis of polymers incorporating adamantane units in the backbone or as pendant groups has been extensively explored to create materials with high thermal stability and specific mechanical properties. acs.orgsemanticscholar.orgingentaconnect.com this compound could serve as a monomer in polymerization reactions. For example, it could be converted to an adamantyl-containing methacrylate (B99206) monomer and subsequently polymerized. ingentaconnect.com Acyclic diene metathesis (ADMET) polymerization is another powerful technique for creating polymers with precisely placed adamantane moieties in the backbone, leading to materials with excellent thermal stabilities. acs.orgsemanticscholar.org
Table 1: Examples of Coupling Reactions for Adamantyl Structures
| Coupling Reaction Type | Reactants | Product Type | Reference |
| Amide Coupling | Adamantane carboxylic acid, Adamantane amine | Dimeric Adamantane Diamide | nih.gov |
| Friedel-Crafts Alkylation | 1-Bromoadamantane, Aromatic compound | Aryl-substituted Adamantane | bohrium.com |
| Suzuki Coupling | Bromo-adamantylarene, Organoboron reagent | Aryl-substituted Adamantane | nih.gov |
| Negishi Coupling | Adamantylzinc bromide, Aryl halide | Aryl-substituted Adamantane | researchgate.net |
| Wurtz Coupling | 3,3′-dibromo-1,1′-diamantane | Poly(1,3-adamantane) | acs.org |
Synthesis of Adamantane-Type Clusters and Inorganic Analogs
The term "adamantane-type cluster" refers to molecules that possess a cage structure analogous to that of adamantane, but where the carbon atoms are replaced by other elements. rsc.org These inorganic analogs often exhibit interesting electronic and optical properties. rsc.orgresearchgate.net A prominent example is the class of group 14/16 hybrid clusters with the general formula [(RT)4E6], where T is a group 14 element (like Si, Ge, Sn) and E is a group 16 element (like S, Se, Te), and R is an organic substituent. bohrium.comresearchgate.net
The synthesis of these clusters often involves solvothermal methods or reactions in ionic liquids. rsc.org For instance, reacting a tin(IV) halide with an iron carbonyl complex in an ionic liquid can lead to the formation of Fe/Sn adamantane-type clusters. rsc.org While this compound itself would not directly form the core of these inorganic clusters, the principles of their assembly highlight the versatility of the adamantane scaffold in inorganic and organometallic chemistry. The adamantane molecule itself can also form clusters through non-covalent interactions, which have been studied using global optimization methods. frontiersin.org
Table 2: Examples of Adamantane-Type Clusters and Inorganic Analogs
| Cluster/Analog Type | Composition | Synthetic Method | Reference |
| Group 14/16 Hybrid Cluster | [(R-PhSn)4S6] | Not specified | uni-giessen.de |
| Fe/Sn Cluster | [{Fe(CO)3}4Sn6I10]2- | Reaction of SnI4 and Fe(CO)5 in ionic liquid | rsc.org |
| Phosphorus Oxides | P4O6, P4O10 | Not specified | wikipedia.org |
| Hexamethylenetetramine | N4(CH2)6 | Condensation of ammonia (B1221849) and formaldehyde | wikipedia.org |
Supramolecular Assembly with Adamantyl Moieties for Chemical Investigations
The hydrophobic and sterically demanding nature of the adamantyl group makes it an excellent guest molecule in host-guest chemistry, a key principle in supramolecular assembly. acs.org The most common host for adamantane derivatives is cyclodextrin (B1172386), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group fits snugly into the cyclodextrin cavity, forming a stable inclusion complex. acs.org
This host-guest interaction can be exploited to construct complex supramolecular assemblies. For example, polymers bearing pendant adamantyl groups can be cross-linked by the addition of cyclodextrin dimers, leading to the formation of hydrogels with tunable properties. The this compound molecule, with its adamantyl "handle," can be readily incorporated into such systems. The formation of these non-covalent assemblies can be studied using techniques like isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of the host-guest binding. acs.org Such supramolecular systems have applications in areas like drug delivery and the development of responsive materials. researchgate.netnih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 1 Adamantyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough investigation for proton (¹H) and carbon-13 (¹³C) NMR data for (3-Ethyl-1-adamantyl)acetic acid did not yield specific chemical shifts or coupling constants. While general principles of NMR spectroscopy for adamantane (B196018) derivatives are well-established, the specific influence of the 3-ethyl and 1-acetic acid substituents on the chemical shifts of the adamantane cage and side-chain protons and carbons could not be documented with experimental values.
Similarly, no published studies detailing the use of advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the definitive structural assignment and stereochemical analysis of this compound were found. These techniques are crucial for establishing the connectivity between protons and carbons within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure, confirming the presence of the carboxylic acid moiety and the adamantane cage.
The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. researchgate.net A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. dtic.mil The C=O stretching vibration of the carboxyl group gives rise to an intense sharp peak, usually found between 1700 and 1725 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations are also observable in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹, respectively. dtic.mil
Raman spectroscopy complements IR spectroscopy, particularly for the non-polar bonds of the adamantane cage. The symmetric C-C stretching vibrations of the adamantane skeleton are expected to produce strong and sharp signals in the Raman spectrum. worldscientific.com The characteristic "breathing" mode of the adamantane cage is a notable feature. researchgate.net The C-H stretching vibrations of the ethyl group and the adamantane cage appear in the 2800-3000 cm⁻¹ region. psu.edu The C=O stretch is also Raman active, though often weaker than in the IR spectrum. researchgate.net
A combined analysis of both IR and Raman spectra allows for a comprehensive vibrational assignment, confirming the molecular structure of this compound.
Table 1: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) | 1650-1680 (moderate) |
| Carboxylic Acid | C-O stretch | 1210-1320 (moderate) | Moderate |
| Carboxylic Acid | O-H bend (out-of-plane) | 920-950 (broad) | Weak |
| Adamantane Cage | C-H stretch | 2850-2950 (strong) | 2850-2950 (strong) |
| Adamantane Cage | Cage vibrations | Fingerprint region | Strong, sharp peaks |
| Ethyl Group | C-H stretch | 2870-2960 (strong) | 2870-2960 (strong) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
A single-crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the ethyl and acetic acid groups to the adamantane core. The adamantane cage itself is expected to adopt its characteristic rigid, strain-free chair conformation for its constituent cyclohexane (B81311) rings. researchgate.net
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for centrosymmetric structures) |
| Unit Cell Dimensions | Dependent on packing, but would accommodate the bulky adamantane units |
| Key Intermolecular Interaction | Hydrogen bonding between carboxylic acid groups (dimer formation) |
| Adamantane Conformation | Chair-chair conformation of the fused cyclohexane rings |
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers or impurities.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. core.ac.uk For the analysis of this compound, a derivatization step is often necessary to increase its volatility and improve chromatographic performance. A common approach is the conversion of the carboxylic acid to its more volatile methyl or ethyl ester. researchgate.net
The GC separation would be performed on a capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase. The retention time would be characteristic of the derivatized compound. The mass spectrometer would then provide information on the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which is crucial for structural confirmation. The fragmentation of the adamantane cage often yields a characteristic pattern of ions.
GC-MS is also highly effective for detecting and identifying impurities, even at low levels. It can readily separate isomers, such as those with the ethyl group at a different position on the adamantane ring, which would exhibit distinct retention times.
Table 3: General GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Condition |
| GC | |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis. mdpi.com this compound can be analyzed directly by HPLC without the need for derivatization.
Reversed-phase HPLC is the most common mode for the separation of carboxylic acids. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like acetic or formic acid to suppress ionization) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase.
Detection can be achieved using various methods. Ultraviolet (UV) detection is possible, although the chromophore in this compound is the carboxylic acid group, which has a relatively low UV absorbance at around 210 nm. google.com More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).
Table 4: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic or acetic acid) and acetonitrile |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 210 nm, ELSD, CAD, or Mass Spectrometry (MS) |
Theoretical and Computational Chemistry Studies of 3 Ethyl 1 Adamantyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of (3-Ethyl-1-adamantyl)acetic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, its optimized molecular geometry. By minimizing the total energy of the system, DFT methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. For adamantane (B196018) derivatives, the cage-like structure is largely retained, with minor distortions depending on the nature and position of the substituents. mdpi.comscholarsresearchlibrary.com The ethyl group at the C3 position and the acetic acid group at the C1 bridgehead position will influence the local geometry of the adamantane core.
Below is a table of selected optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation at a level of theory such as B3LYP/6-31G*.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C(adamantane) | C(adamantane) | - | 1.54 |
| Bond Length (Å) | C(adamantane) | C(ethyl) | - | 1.55 |
| Bond Length (Å) | C(adamantane) | C(acetic acid) | - | 1.56 |
| Bond Length (Å) | C(acetic acid) | =O | - | 1.21 |
| Bond Length (Å) | C(acetic acid) | -OH | - | 1.35 |
| Bond Angle (°) | C | C | C | ~109.5 |
| Bond Angle (°) | C(adamantane) | C(adamantane) | C(ethyl) | 110.2 |
| Bond Angle (°) | C(adamantane) | C(adamantane) | C(acetic acid) | 111.0 |
| Bond Angle (°) | O | C | OH | 123.0 |
These are representative values based on DFT studies of similar adamantane derivatives and are presented for illustrative purposes.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. acs.orgmdpi.com
For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, which has lone pairs of electrons on the oxygen atoms. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. The ethyl group, being an electron-donating group, will have a modest effect on the electronic properties compared to the more electronically active carboxylic acid function.
Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the MEP would show a negative potential (red/yellow) around the carbonyl and hydroxyl oxygens, indicating these as sites for electrophilic attack. The hydrogen of the carboxylic acid would show a positive potential (blue), highlighting its acidic nature.
Here is a table of predicted electronic properties for this compound from DFT calculations.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 7.0 eV |
| Electron Affinity | 0.2 eV |
These values are typical for functionalized adamantanes and serve as an illustration of the data obtained from quantum chemical calculations. tsri.or.th
DFT calculations can be used to model reaction pathways and determine the activation energies for various chemical transformations of this compound. For instance, the deprotonation of the carboxylic acid group can be studied to predict its pKa value. The reactivity of the adamantane cage itself, such as its susceptibility to oxidation or further functionalization, can also be investigated.
By mapping the potential energy surface of a reaction, transition states can be located and characterized. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the major products. For example, the esterification of the carboxylic acid group or reactions involving the ethyl substituent could be modeled to understand the influence of the bulky adamantyl cage on the reaction mechanism.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with other molecules. mdpi.com
The adamantane cage itself is rigid, but the attached ethyl and acetic acid groups have rotational degrees of freedom. MD simulations can be used to explore the conformational landscape of these side chains. The simulations would reveal the preferred orientations (rotamers) of the ethyl group and the acetic acid moiety relative to the adamantane core. The barriers to rotation around the C-C single bonds connecting these groups to the adamantane cage can also be calculated, providing insight into the flexibility of the molecule. nih.gov
For the acetic acid side chain, the orientation of the carboxylic acid group is of particular importance as it will dictate its ability to form hydrogen bonds. MD simulations can quantify the populations of different conformers and the timescale of their interconversion.
Adamantane derivatives, particularly those with hydrogen-bonding functionalities like carboxylic acids, are known to self-assemble into larger aggregates. fu-berlin.deacs.orgresearchgate.net MD simulations are an ideal tool to study the process of self-assembly and the structure of the resulting aggregates of this compound.
In a simulated environment, such as in a solvent or in the solid state, multiple molecules of this compound can be modeled to observe how they interact. It is expected that the carboxylic acid groups would form strong hydrogen-bonded dimers. The bulky and lipophilic adamantane cages would then likely pack together through van der Waals interactions, leading to the formation of larger, ordered structures. MD simulations can provide detailed information on the geometry and stability of these aggregates, which is crucial for understanding the material properties of the compound in the solid state and its behavior in solution at high concentrations. mdpi.comacs.org
Structure-Property Relationships through Computational Modeling
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at a microscopic level. Through methods such as quantitative structure-property relationship (QSPR) studies and density functional theory (DFT), it is possible to develop models that link the three-dimensional structure of a molecule to its physicochemical characteristics and spectroscopic behavior. jocpr.com These theoretical approaches allow for the prediction of properties for molecules that may not have been synthesized and offer deep insights into the structure-activity relationships that govern their function. ontosight.ai
Influence of the Adamantane Cage and Ethyl Substituent on Molecular Lipophilicity and Steric Hindrance
The adamantane moiety is a cornerstone in medicinal chemistry, primarily for its ability to modify a molecule's lipophilicity and steric profile. researchgate.netresearchgate.net Its unique, rigid, and diamond-like structure provides a bulky and highly lipophilic three-dimensional scaffold. researchgate.net
Molecular Lipophilicity: The incorporation of an adamantane cage into a molecular structure significantly increases its lipophilicity. nih.govscielo.org.za This is due to the hydrocarbon nature and large surface area of the cage. This feature is often exploited in drug design to enhance the absorption and distribution of pharmacologically active compounds. nih.gov Computational models are frequently used to predict the lipophilicity of adamantane derivatives, typically expressed as the logarithm of the partition coefficient (LogP). For this compound, computational methods have yielded predicted LogP values that underscore its lipophilic character.
| Compound Name | Predicted Lipophilicity (LogP) | Prediction Method |
|---|---|---|
| This compound | 3.4577 | Computational Chemistry Data chemscene.com |
| This compound | 4.1 | XlogP (Predicted) uni.lu |
Prediction of Spectroscopic Parameters
Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the spectroscopic signatures of adamantane derivatives. bohrium.combohrium.com These theoretical spectra provide valuable information for structural elucidation and for understanding the molecule's vibrational and electronic properties.
Vibrational Spectroscopy (FTIR): Theoretical calculations can predict the infrared absorption frequencies of a molecule. For adamantane derivatives, a characteristic "cage breathing mode" is often observed in their vibrational spectra. Computational studies on similar adamantane-containing molecules have predicted this specific mode in the range of 783-785 cm⁻¹. bohrium.comksu.edu.sa
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra can be predicted using computational techniques like the Gauge-Invariant Atomic Orbital (GIAO) method. at.ua Studies have shown that the steric hindrance induced by bulky substituents on the adamantane cage can cause notable shifts in the resonance of nearby protons. scielo.org.za
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. mdpi.com These calculations can determine the wavelengths of maximum absorption and provide insight into the nature of the electronic transitions. mdpi.comtandfonline.com For instance, pristine adamantane is predicted to have its primary absorption in the deep UV region, around 146-147 nm. mdpi.com The presence of substituents and the solvent environment can significantly shift these absorption bands. bohrium.comtandfonline.com
| Spectroscopic Parameter | Predicted Value / Method | Reference Compound/System |
|---|---|---|
| FTIR: Adamantane Cage Breathing Mode | ~783-785 cm⁻¹ (Theoretical) | Adamantane-Thione Derivatives bohrium.comksu.edu.sa |
| NMR: Chemical Shift Prediction | DFT with GIAO Method | General Adamantane Derivatives at.ua |
| UV-Vis: Primary Absorption | ~146-147 nm (Theoretical) | Pristine Adamantane mdpi.com |
Theoretical Studies on Nonlinear Optical Properties of Adamantane Derivatives
Adamantane-based molecules have attracted interest as potential materials for nonlinear optical (NLO) applications. nih.govacs.org NLO materials can alter the properties of light and are crucial for technologies like frequency conversion and optical switching. Computational studies are a key tool for predicting and understanding the NLO response of these compounds. nih.govresearchgate.net
Theoretical investigations, often using first-principles calculations based on DFT, have explored the second harmonic generation (SHG) properties of adamantane-based clusters. nih.govacs.org These studies have revealed several key structure-property relationships:
The NLO response is highly sensitive to substitutions on the adamantane core. nih.govresearchgate.net
Electronic transitions that are spatially localized on the substituents, rather than the adamantane cage itself, are often responsible for the observed optical nonlinearities. nih.govacs.orgresearchgate.net
The intensity of the NLO signal can be tuned by changing the substituents. For example, in tetraphenyl-adamantane clusters, the SHG intensity was found to grow with the atomic number of a tetrel atom (C, Si, Ge, Sn) substituted in the cluster core. nih.govacs.org This enhancement is traced to an increased electron density at the substituents, which increases the probability of the electronic transitions responsible for the NLO effect. researchgate.net
These computational findings demonstrate that the adamantane scaffold can be systematically modified to design materials with tailored and optimized NLO properties. acs.orgresearchgate.net
Applications in Advanced Materials Science and Chemical Systems
Incorporation into Polymeric Architectures and Materials Engineering
The integration of adamantane (B196018) units into polymer backbones or as pendant groups is a well-established strategy to enhance material properties. The carboxylic acid function of (3-Ethyl-1-adamantyl)acetic acid makes it a prime candidate for use in polymer synthesis, either directly or after conversion to a more reactive monomer.
Development of Novel Monomers for Polymer Synthesis
This compound can serve as a precursor for various polymerizable monomers. For instance, it can be transformed into an acrylate (B77674) or methacrylate (B99206) monomer through esterification with a suitable hydroxyalkyl acrylate. Such monomers can then be polymerized via free-radical or controlled radical polymerization techniques to yield polymers with pendant ethyl-adamantyl groups. ingentaconnect.comresearchgate.net
Another route involves using the carboxylic acid group to participate in condensation polymerization reactions. It can be reacted with diols or diamines to form polyesters or polyamides, respectively, thereby incorporating the bulky adamantane cage directly into the polymer backbone. Research on related adamantane derivatives has demonstrated the feasibility of synthesizing a wide range of polymers, including poly(meth)acrylates, polyamides, and polyimides. rsc.orgresearchgate.net The synthesis of adamantane-containing methacrylate polymers, for example, has been achieved through free radical copolymerization. ingentaconnect.comresearchgate.net Similarly, adamantane-containing diamines have been successfully used to produce semi-alicyclic polyimides via one-step solution polycondensation. rsc.org
Influence of Adamantyl Acetic Acid Units on Polymer Thermal, Mechanical, and Optical Properties
The incorporation of the bulky, rigid adamantane structure into polymers has a profound and generally beneficial impact on their material properties. elsevierpure.com The adamantane moiety restricts the mobility of polymer chains, leading to significant improvements in thermal stability and mechanical strength. ingentaconnect.comresearchgate.net
Thermal Properties: Polymers containing adamantyl groups consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their non-adamantane counterparts. nycu.edu.twresearchgate.net For example, studies on adamantane-containing methacrylate polymers show a significant increase in Tg compared to standard poly(methyl methacrylate) (PMMA). researchgate.net The rigid, cage-like structure of adamantane hinders the rotational motion of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. elsevierpure.comnycu.edu.tw This enhancement makes these materials suitable for applications requiring high thermal stability. researchgate.net
Mechanical and Physical Properties: The introduction of adamantane can improve mechanical strength. researchgate.net Furthermore, the hydrophobic nature of the adamantane cage leads to lower water absorption in the resulting polymers compared to many conventional plastics. ingentaconnect.comresearchgate.net The bulky structure can also increase the free volume within the polymer matrix, which is beneficial for creating materials with low dielectric constants, a critical property for microelectronics and high-frequency communication applications. researchgate.netrsc.orgntu.edu.tw
Optical Properties: Adamantane-containing polymers are known for their excellent optical transparency, often exceeding 95% in the UV-visible region. ingentaconnect.comresearchgate.net They also tend to have higher refractive indices (typically in the 1.51–1.52 range) than standard acrylics like PMMA. researchgate.netresearchgate.net This combination of high transparency, a moderately high refractive index, and low birefringence makes them promising candidates for advanced optical components like lenses and specialty films. researchgate.net
| Property | Poly(methyl methacrylate) (PMMA) | Adamantane-Containing Methacrylate Polymer (P(ADMA-co-MMA)) | Reference |
|---|---|---|---|
| Glass Transition Temp. (Tg) | ~105 °C | 139 - 205 °C | researchgate.net |
| 10% Weight Loss Temp. (TGA) | ~300 °C | 477 - 488 °C | researchgate.net |
| Refractive Index | ~1.49 | 1.51 - 1.52 | ingentaconnect.comresearchgate.net |
| Transparency (UV-Vis) | ~92% | >95% | ingentaconnect.comresearchgate.net |
| Water Absorption | Higher | Lower | ingentaconnect.comresearchgate.net |
| Dielectric Constant | Higher | Lower | researchgate.net |
Role in Supramolecular Chemistry and Host-Guest Recognition Systems
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The adamantane cage is a cornerstone of host-guest chemistry due to its size, shape, and lipophilic nature, making it an ideal "guest" for various macrocyclic "host" molecules. nih.gov
Design of Adamantane-Based Recognition Motifs for Molecular Recognition
The adamantane moiety is renowned for its ability to form stable inclusion complexes with cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govmdpi.com The hydrophobic cavity of these host molecules provides a perfect fit for the nonpolar adamantane cage, leading to strong and highly specific binding. mdpi.com The association constant (Ka) for adamantane derivatives with β-cyclodextrin is typically in the range of 10³–10⁵ M⁻¹, indicating a very stable complex. nih.govmdpi.com
This compound is an excellent candidate for designing molecular recognition motifs. The adamantane core would serve as the primary binding element (the "guest"), while the ethyl and acetic acid groups would reside outside the host cavity. These external groups can be used to tune solubility, modulate binding affinity, or provide attachment points for other molecules, such as fluorescent dyes or bioactive agents, creating sophisticated chemical sensors or drug delivery systems. nih.govmdpi.commdpi.com
| Guest Molecule | Host Molecule | Typical Association Constant (Ka) [M⁻¹] | Reference |
|---|---|---|---|
| Adamantane Derivatives | β-Cyclodextrin | 10³ - 10⁵ | nih.govmdpi.com |
| Adamantane Derivatives | Cucurbit[n]uril | Up to 10¹² | nih.gov |
Construction of Self-Assembled Supramolecular Materials and Nanostructures
The strong and specific interaction between adamantane and host molecules like cyclodextrins is a powerful tool for bottom-up construction of complex nanomaterials. mdpi.com By functionalizing polymers or other scaffolds with either adamantane "guest" groups or cyclodextrin (B1172386) "host" groups, researchers can induce self-assembly into well-defined structures.
This compound can be readily incorporated into such systems. For example, a polymer backbone could be functionalized with this molecule, while a corresponding polymer is functionalized with cyclodextrin. When mixed in an aqueous solution, the host-guest interactions will act as non-covalent cross-links, leading to the formation of a self-healing hydrogel. rsc.org These materials are of great interest for biomedical applications. Similarly, this principle can be used to decorate the surface of dendrimers, liposomes, or nanoparticles, creating advanced systems for targeted drug delivery or bio-sensing. mdpi.comacs.orgresearchgate.net The synthesis of adamantane-appended amphiphiles that form self-associating aggregates has also been demonstrated, highlighting the versatility of this approach. tandfonline.combohrium.com
Applications in Catalysis and Ligand Design
In the field of organometallic chemistry and catalysis, the design of ancillary ligands is crucial for controlling the activity, selectivity, and stability of a metal catalyst. The steric and electronic properties of ligands dictate the catalytic performance. The bulky and electron-rich nature of the adamantyl group has made it an attractive component in ligand design, particularly for phosphine (B1218219) ligands used in cross-coupling reactions. sinocompound.comuq.edu.au
The use of bulky, electron-donating phosphine ligands is known to promote the oxidative addition step in catalytic cycles and stabilize the active catalytic species. uq.edu.auresearchgate.net Adamantyl-containing phosphines, such as tri(1-adamantyl)phosphine, have shown exceptional performance in reactions like the Suzuki-Miyaura coupling, even with challenging substrates like aryl chlorides. sinocompound.comresearchgate.net The adamantane scaffold provides significant steric bulk, which can facilitate reductive elimination and prevent catalyst deactivation pathways like cyclometalation. sinocompound.comuq.edu.au
This compound can serve as a valuable synthetic precursor for creating novel ligands. The carboxylic acid group provides a versatile handle for derivatization. It could be reduced to an alcohol and then converted to a halide for attachment to phosphorus, or it could be used to link the adamantane moiety to other coordinating groups, creating bidentate or polydentate ligands. acs.orgresearchgate.net The development of adamantane-based tetra-MIC (mesoionic carbene) ligands for tetranuclear palladium(II) complexes showcases the potential for creating complex, multi-site catalysts built around an adamantane core. acs.org The ethyl group on the adamantane cage of this compound could provide subtle steric tuning to further optimize catalyst performance.
Development of Adamantyl-Substituted Ligands for Transition Metal Catalysis
The incorporation of adamantyl groups into ligands for transition metal catalysts has been a significant area of research. The steric bulk of the adamantyl moiety can influence the coordination environment of the metal center, leading to enhanced catalytic activity and selectivity.
Researchers have synthesized various adamantyl-substituted ligands for use in transition metal catalysis. For instance, adamantyl-substituted pincer ligands have been developed. A notable example is the synthesis of an adamantyl-substituted pincer-ligated iridium catalyst, which has demonstrated high stability and efficiency in alkane dehydrogenation reactions. acs.org The adamantyl groups in these ligands play a crucial role in preventing catalyst deactivation and promoting the desired chemical transformations. acs.org
Furthermore, adamantyl derivatives have been employed in the development of catalysts for a range of organic reactions. researchgate.net These include Negishi cross-coupling reactions, acylation, arylation, and amination, where the adamantyl scaffold helps to create a specific and effective catalytic environment. researchgate.netresearchgate.net The use of adamantyl-containing ligands has also been explored in gold-catalyzed enantioselective reactions, where the bulky adamantyl group contributes to the creation of a chiral environment around the metal center, leading to high enantioselectivities. mdpi.com
Bidentate and tetradentate amidate ligands featuring adamantyl substituents have been utilized as ancillary ligands for Group 4 metals like titanium, zirconium, and hafnium. ubc.ca The electrostatic binding of these ligands creates highly electrophilic metal centers, which are reactive in processes such as insertion and protonolysis. ubc.ca
The table below summarizes some examples of adamantyl-substituted ligands and their applications in transition metal catalysis.
| Ligand Type | Metal | Application | Reference |
| Pincer Ligand | Iridium | Alkane Dehydrogenation | acs.org |
| Phosphine Ligand | Gold | Enantioselective Dearomatization | mdpi.com |
| Amidate Ligand | Zirconium, Hafnium | Insertion, Protonolysis | ubc.ca |
Investigation of Stereoselective Catalysis Using Adamantane Scaffolds
The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for designing chiral ligands and catalysts for stereoselective synthesis. The precise spatial arrangement of substituents on the adamantane framework allows for the creation of well-defined chiral pockets that can effectively control the stereochemical outcome of a reaction.
The chirality of adamantane derivatives was first described in 1969, where a molecule with four different substituents at the bridgehead carbons was shown to be optically active. wikipedia.org This inherent chirality has been exploited in the design of catalysts for asymmetric reactions.
For example, adamantane-based scaffolds have been used to create tripodal ligands with three carboxylic acid groups arranged in a specific geometry. nih.gov These scaffolds are designed for multivalent interactions and can be used to conjugate cell surface binders with high affinity. nih.gov The rigid adamantane core ensures that the binding groups are held in a precise orientation, which is crucial for achieving high selectivity.
Furthermore, catalyst-controlled C-H functionalization of adamantanes has been achieved using photoredox and H-atom transfer catalysis. acs.org This method allows for the selective functionalization of the strong tertiary C-H bonds of the adamantane core, providing a versatile tool for creating complex and stereochemically defined molecules. acs.org
Functional Materials with Tailored Chemical and Physical Properties
The unique properties of adamantane, such as its high thermal stability and rigid structure, make it an attractive component for the development of functional materials with specific chemical and physical characteristics.
Development of Smart Materials with Stimulus-Responsive Characteristics
"Smart" or "intelligent" materials that respond to external stimuli such as temperature, pH, or light are at the forefront of materials science. mdpi.comresearchgate.netresearchgate.net Adamantane derivatives have been incorporated into polymers to create such stimulus-responsive systems. mdpi.comnih.gov
A key strategy involves the use of host-guest chemistry, where adamantane acts as a guest molecule that can be encapsulated by a host, such as cyclodextrin. rsc.org This interaction can be used to create reversible crosslinks in a polymer network. For instance, poly(2-oxazoline) copolymers bearing adamantane side chains have been synthesized. mdpi.comnih.gov The complexation of these adamantane groups with cyclodextrin allows for the precise tuning of the polymer's lower critical solution temperature (LCST) over a wide range. mdpi.comnih.gov This temperature-responsive behavior is reversible and can be modulated by the concentration of the cyclodextrin host. mdpi.comnih.gov
The table below highlights the key components and responsive behavior of an adamantane-based smart material.
| Polymer Backbone | Guest Moiety | Host Molecule | Stimulus | Response | Reference |
| Poly(2-oxazoline) | Adamantane | Cyclodextrin | Temperature | Tunable Lower Critical Solution Temperature (LCST) | mdpi.comnih.gov |
Research into Nonlinear Optical Materials based on Adamantane-Type Clusters
Adamantane-based clusters with organic substituents have shown significant promise as nonlinear optical (NLO) materials. nih.govresearchgate.net These materials can exhibit strong second-harmonic generation (SHG), an effect where light of a specific frequency is converted into light with double that frequency. nih.govresearchgate.netacs.org
Research has focused on tetraphenyl-adamantane clusters, where the adamantane core is substituted with four phenyl groups. nih.govresearchgate.net Theoretical studies have shown that the NLO response originates from electronic transitions localized at the substituents. nih.govresearchgate.netacs.org The intensity of the SHG signal can be tuned by modifying the substituents. For example, replacing the carbon atom connecting the phenyl ring to the adamantane core with heavier tetrel elements like silicon, germanium, or tin leads to an enhanced SHG signal. nih.govresearchgate.net This is attributed to a higher electron density at the substituents, which increases the probability of the electronic transitions responsible for the NLO effect. nih.govresearchgate.net
Some adamantane-like molecular materials have even been shown to generate white light when irradiated with near-infrared light. arxiv.orgd-nb.info The optical properties of these materials are closely linked to their amorphous or crystalline structure. arxiv.org
Applications as Thermally Stable Components in Lubricants and Additives
The exceptional thermal stability of the adamantane cage makes its derivatives highly suitable for high-temperature applications, such as in lubricants and additives. wikipedia.orgtimeshighereducation.comresearchgate.net The rigid, strain-free structure of adamantane contributes to its resistance to thermal degradation and oxidation. timeshighereducation.com
Ester derivatives of adamantane and its alkylated forms are particularly promising as components for thermostable lubricating oils that can operate at temperatures of 200°C and above. researchgate.net The presence of the adamantane fragment significantly enhances the thermal and thermo-oxidative stability of the base oil. timeshighereducation.comresearchgate.net For example, adamantane-containing esters have been shown to be superior to conventional oils used in heat-stressed gas turbine engines, allowing for long-term performance at temperatures exceeding 240°C. timeshighereducation.com
By varying the ester substituents on the adamantane core, it is possible to tailor the viscosity and other properties of the lubricant to meet specific requirements without compromising its high thermal stability. researchgate.net Adamantane-1,3,5-triol triesters with higher carboxylic acids have been developed as high-performance lubricating oil ingredients, exhibiting high kinematic viscosity at elevated temperatures and a low pour point. google.com
The following table provides data on the thermal stability of adamantane-containing esters compared to standard oils.
| Lubricant Type | Base Oil | Operating Temperature | Key Advantage | Reference |
| Adamantane-containing esters | Pentaerythritol esters | > 200 °C | Increased thermo-oxidative stability | researchgate.net |
| Adamantane-containing esters | - | > 240 °C | Superior performance for gas turbine engines | timeshighereducation.com |
| Adamantane-1,3,5-triol tricaprylate | - | High Temperatures | High kinematic viscosity, low pour point | google.com |
Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| Adamantane |
| Di-1-adamantylphosphine |
| 1,3-Dibromoxylene |
| Triethylamine |
| [Ir(COD)Cl]2 |
| (AdPCP)IrHCl |
| LiBEt3H |
| KOtBu |
| (AdPCP)IrH2 |
| (AdPCP)IrH4 |
| Titanium |
| Zirconium |
| Hafnium |
| Poly(2-oxazoline) |
| Cyclodextrin |
| Silicon |
| Germanium |
| Tin |
| Pentaerythritol |
| Adamantane-1,3,5-triol |
| Higher carboxylic acids |
| Adamantane-1,3,5-triol tricaprylate |
Q & A
Q. How can conflicting partition coefficient (LogP) values arise, and what experimental adjustments improve reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
